molecular formula C25H24BrN3O5 B11962823 N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 847743-56-0

N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11962823
CAS No.: 847743-56-0
M. Wt: 526.4 g/mol
InChI Key: AXKUFHLMCXLXAL-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group, a benzylidene hydrazino moiety, and a dimethoxybenzamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Bromobenzyl Alcohol: This intermediate is synthesized by the bromination of benzyl alcohol.

    Formation of 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using hydrobromic acid.

    Synthesis of 4-Bromobenzylidene Hydrazine: The 4-bromobenzyl bromide reacts with hydrazine hydrate to form 4-bromobenzylidene hydrazine.

    Coupling with 3,4-Dimethoxybenzoyl Chloride: Finally, the 4-bromobenzylidene hydrazine is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
  • N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
  • N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Uniqueness

N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the 3,4-dimethoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

CAS No.

847743-56-0

Molecular Formula

C25H24BrN3O5

Molecular Weight

526.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H24BrN3O5/c1-32-22-12-9-18(13-23(22)33-2)25(31)27-15-24(30)29-28-14-19-5-3-4-6-21(19)34-16-17-7-10-20(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

AXKUFHLMCXLXAL-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.